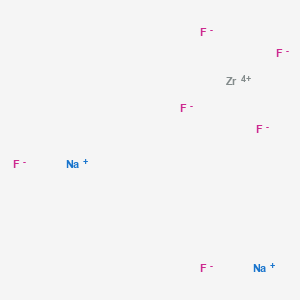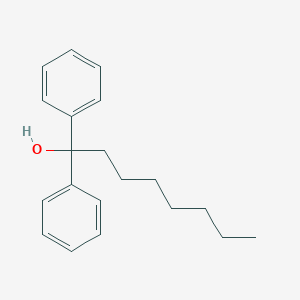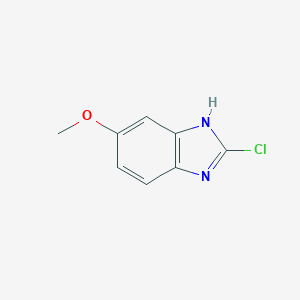![molecular formula C60H105NO5 B098796 [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate CAS No. 15462-29-0](/img/structure/B98796.png)
[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate, also known as AOA, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate is not yet fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound may modulate the activity of various signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism, which may contribute to its anti-cancer effects. This compound has also been shown to reduce inflammation in various cell types, including macrophages and endothelial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate is its specificity for cancer cells, which may reduce the risk of toxicity to healthy cells. Additionally, this compound has been shown to have a low toxicity profile in animal studies. However, the complex synthesis method and limited availability of this compound may be a limitation for some experiments.
Direcciones Futuras
Future research on [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate could focus on elucidating its mechanism of action and identifying potential molecular targets for cancer therapy. Additionally, studies could investigate the efficacy of this compound in combination with other anti-cancer agents. Finally, further studies could explore the potential applications of this compound in the treatment of inflammatory diseases.
Métodos De Síntesis
[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate is a complex compound that requires a multi-step synthesis process. The synthesis method involves the use of various reagents and solvents, including acetic anhydride, triethylamine, and dichloromethane. The process begins with the reaction of a bicyclic compound with acetic anhydride and triethylamine, followed by a series of purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate has been studied for its potential applications in scientific research, particularly in the field of cancer biology. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory diseases.
Propiedades
Número CAS |
15462-29-0 |
|---|---|
Fórmula molecular |
C60H105NO5 |
Peso molecular |
920.5 g/mol |
Nombre IUPAC |
[28-acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate |
InChI |
InChI=1S/C60H105NO5/c1-53(62)65-58-52-55-46-40-34-28-22-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-25-31-37-43-49-57(60(58)66-54(2)63)59(55)61-50-44-38-32-26-20-18-23-29-35-41-47-56(64)48-42-36-30-24-19-21-27-33-39-45-51-61/h52H,3-51H2,1-2H3 |
Clave InChI |
WDVANNWESPXVLM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=C(C(=C1)CCCCCCCCCCCCCCCCCCCCCCCCC2)N3CCCCCCCCCCCCC(=O)CCCCCCCCCCCC3)OC(=O)C |
SMILES canónico |
CC(=O)OC1=C(C2=C(C(=C1)CCCCCCCCCCCCCCCCCCCCCCCCC2)N3CCCCCCCCCCCCC(=O)CCCCCCCCCCCC3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



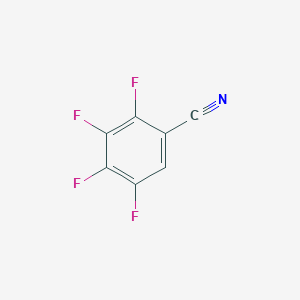
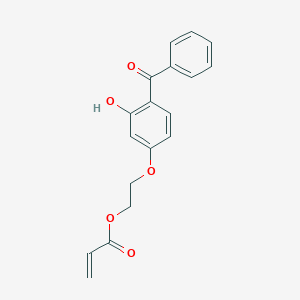
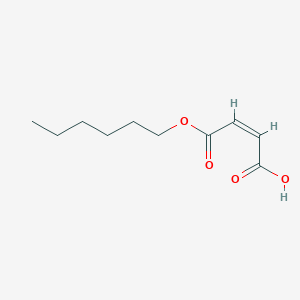
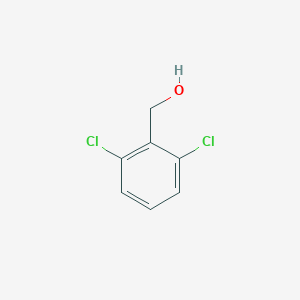
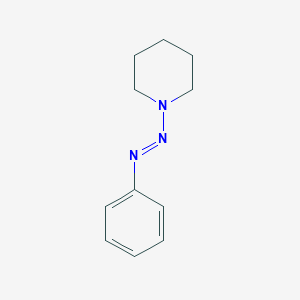

![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)

